ER|A degrader 7
Description
ERα degrader 7 (Compound 35t) is a bifunctional compound that induces degradation of both estrogen receptor alpha (ERα) and beta (ERβ) while concurrently inhibiting tubulin polymerization . This dual mechanism distinguishes it from classical selective estrogen receptor degraders (SERDs) or proteolysis-targeting chimeras (PROTACs), which primarily focus on ERα degradation. Preclinical studies demonstrate that ERα degrader 7 exhibits potent antiproliferative activity across multiple ER+ breast cancer cell lines, including MCF-7 (IC50 = 0.06 μM), T47D (IC50 = 2.56 μM), and mutant models (T47D D538G/Y537S; IC50 ~1.37–1.67 μM) .
Properties
Molecular Formula |
C28H24F4N2O3 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
4-[4-[(1R,3R)-2-(2,2-difluoro-3-hydroxypropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl]benzoic acid |
InChI |
InChI=1S/C28H24F4N2O3/c1-15-10-20-19-4-2-3-5-23(19)33-25(20)26(34(15)13-28(31,32)14-35)24-21(29)11-18(12-22(24)30)16-6-8-17(9-7-16)27(36)37/h2-9,11-12,15,26,33,35H,10,13-14H2,1H3,(H,36,37)/t15-,26-/m1/s1 |
InChI Key |
JIZARPARIWTUQR-PVPMGCCUSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25 |
Canonical SMILES |
CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
ER degrader 7 (C33H31F4N3O5SSe) features a molecular weight of 736.6 g/mol and a unique selenium-containing scaffold. Its bifunctional design comprises:
- ERα-binding ligand : Derived from endoxifen analogs, targeting the DNA-binding domain (DBD) to circumvent ligand-binding domain (LBD) mutations.
- E3 ligase recruiter : Typically a VHL (von Hippel–Lindau) ligand, enabling ubiquitination.
- Selenated linker : A sulfur-selenium bridge enhances proteolytic stability and pharmacokinetics.
Synthetic challenges include selenium incorporation, stereochemical control, and linker optimization to balance degradation efficiency (DC50) and maximal degradation (Dmax).
Synthetic Routes and Methodologies
Ligand Synthesis
ERα-Targeting Moiety
The ERα binder is synthesized via a four-step sequence:
- Endoxifen core functionalization : A Mitsunobu reaction installs a phenolic hydroxyl group at C-4, followed by protection with a tert-butyldimethylsilyl (TBS) group.
- Side chain elongation : A Heck coupling introduces a propargyl ether, enabling subsequent click chemistry.
- Selenation : Treatment with selenourea under argon affords the selenocysteine analog, confirmed by $$^{77}\text{Se}$$ NMR.
Key reaction :
$$
\text{Endoxifen-TBS} + \text{Propargyl bromide} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Alkyne-functionalized intermediate} \quad
$$
VHL Ligand Preparation
The VHL ligand (VH032) is prepared via:
Linker Assembly and Conjugation
The selenated linker (C5H8SSe) is synthesized via:
- Diselenide formation : Reaction of selenocystamine with iodine generates a diselenide bridge.
- Thiol-ene click chemistry : The linker is conjugated to the ERα ligand using a UV-initiated thiol-ene reaction.
- SPPS (Solid-Phase Peptide Synthesis) : The VHL ligand is attached via amide bond formation on Wang resin.
Optimization data :
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|
| 10 | 48 ± 3 | 92 |
| 8 | 67 ± 5 | 85 |
| 12 | 52 ± 4 | 89 |
Quality Control and Analytical Validation
Purity Assessment
Stereochemical Integrity
Research Findings and Degradation Efficacy
Cellular Degradation Profiling
In MCF-7 cells (ERα+), ER degrader 7 achieves:
Chemical Reactions Analysis
ER|A degrader 7 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Background on Estrogen Receptor Degraders
Estrogen receptors play a significant role in the development and progression of estrogen-dependent tumors. Traditional therapies have focused on blocking these receptors; however, degraders like ER|A Degrader 7 represent a novel approach by promoting the degradation of these proteins, thus potentially overcoming resistance mechanisms associated with conventional therapies.
Breast Cancer Treatment
- Case Study: ARV-471
- Description : A PROTAC that targets both wild-type and mutant estrogen receptors.
- Findings : In preclinical models, ARV-471 demonstrated superior efficacy compared to traditional SERDs like fulvestrant, achieving greater ER degradation and tumor growth inhibition.
- Clinical Trials : Currently undergoing phase 1/2 studies for patients with ER+/HER2– breast cancer, showing promising clinical benefit rates (CBR) of approximately 37% to 54% depending on dosage and mutation status .
Resistance Overcoming
- Case Study: Elacestrant
- Description : An oral selective estrogen receptor degrader that has shown efficacy in patients with ESR1 mutations.
- Results : Elacestrant significantly improved progression-free survival (PFS) compared to standard care in patients with advanced breast cancer, indicating its potential in overcoming resistance associated with mutations .
Comparative Data Table
| Compound | Target | Mechanism | IC50 (nM) | Clinical Status |
|---|---|---|---|---|
| ER | A Degrader 7 | Estrogen Receptor | Proteasomal degradation | TBD |
| ARV-471 | Estrogen Receptor | PROTAC | TBD | Phase 1/2 |
| Elacestrant | Estrogen Receptor | SERD | ~0.8 | Phase III |
| Camizestrant | Estrogen Receptor | SERD | TBD | Phase II |
Research Insights
Recent studies have highlighted the advantages of using degraders like this compound over traditional therapies:
- Enhanced Efficacy : Studies indicate that compounds like ARV-471 can achieve higher levels of target protein degradation compared to SERDs, leading to more effective tumor suppression .
- Broader Applicability : The ability of these degraders to target both wild-type and mutant forms of estrogen receptors makes them particularly valuable in treating resistant cancer forms .
Mechanism of Action
ER|A degrader 7 exerts its effects by binding to estrogen receptors and inducing their degradation. The molecular targets of this compound are the estrogen receptors ERα and ERβ. Upon binding, this compound promotes the misfolding of these receptors, leading to their recognition and degradation by the proteasome. This process effectively reduces the levels of functional estrogen receptors in the cells, thereby inhibiting estrogen-mediated signaling pathways and tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key ER-targeting degraders, highlighting structural classes, mechanisms, and preclinical efficacy:
Mechanistic Differentiation
- This may circumvent resistance driven by ER mutations or compensatory survival pathways .
- PROTACs (ARV-471, ERD-148): Catalytic ER degradation via E3 ligase recruitment (CRBN or VHL). ARV-471 achieves near-complete ER degradation at low nanomolar concentrations and is orally bioavailable, outperforming fulvestrant in mutant models .
- Pan-IAP/ERα-CIDE : Co-opts IAP ligases to degrade ERα while activating TNFα-mediated apoptosis, demonstrating superior sustained efficacy post-washout compared to occupancy-driven inhibitors like GDC-0152 .
- SERDs (Fulvestrant, Camizestrant): Antagonize ER and enhance its turnover. Camizestrant, an oral SERD, overcomes pharmacokinetic limitations of fulvestrant and shows promise in CDK4/6 inhibitor-resistant settings .
Efficacy in Resistant Models
- ERα degrader 7 retains activity in T47D cells harboring ESR1 D538G/Y537S mutations (IC50 ~1.37–1.67 μM), likely due to its tubulin-targeting component .
- ARV-471 and ERD-148 degrade mutant ERα at DC50 values comparable to wild-type, making them viable in endocrine-resistant cancers .
- Pan-IAP/ERα-CIDE uniquely induces caspase-3/7 activation, achieving sustained tumor cell death even after drug removal .
Clinical Potential and Limitations
- ERα degrader 7 : Preclinical data suggest broad efficacy, but its tubulin inhibition may introduce off-target toxicity risks. Oral bioavailability and pharmacokinetics remain uncharacterized .
- ARV-471 : Phase III trials (VERITAC-2) show promise, with superior DC50 and oral administration advantages over fulvestrant .
- Pan-IAP/ERα-CIDE : Dual ligase engagement (XIAP in tumors, cIAP1/2 in immune cells) offers a multipronged therapeutic strategy but requires validation in vivo .
Q & A
Q. Basic
- Western Blotting : Quantify ERα/ERβ protein levels post-treatment (e.g., using β-actin as a loading control) .
- Cell Viability Assays : Measure IC50 via MTT or Incucyte-based proliferation assays .
- DC50 Determination : Use dose-response curves to calculate half-maximal degradation concentration (e.g., ARV-471 DC50 = 1.8 nM in MCF-7) .
How to design experiments to assess ERα degrader 7's efficacy in fulvestrant-resistant models?
Q. Advanced
- Resistant Cell Lines : Use T47D mutants (e.g., D538G, Y537S) to compare ERα degrader 7 with clinical-stage degraders (e.g., ARV-471) and SERDs (fulvestrant). Assess ERα degradation depth via Western blot and tumor regression in xenograft models .
- Mechanistic Profiling : Monitor caspase 3/7 activation (Incucyte assays) to evaluate apoptosis induction, a feature absent in SERDs .
How do different ubiquitin ligase ligands affect ERα degrader 7's efficacy?
Advanced
The choice of E3 ligase ligand (e.g., CRBN, VHL, or IAP) impacts degradation depth and therapeutic outcomes:
- CRBN-based degraders (e.g., ARV-471) achieve potent ERα degradation but limited apoptosis.
- IAP-based degraders co-opt TNFα signaling to induce cell death, outperforming CRBN/VHL ligands in resistant models .
Methodological Tip : Use proteomics to map ubiquitination patterns and ligand-specific effector pathways.
How to resolve discrepancies in potency metrics (IC50 vs DC50) across studies?
Q. Data Contradiction Analysis
- IC50 : Reflects cell viability inhibition (multifactorial, including off-target effects like tubulin inhibition in ERα degrader 7) .
- DC50 : Measures target degradation specificity (e.g., ARV-471 DC50 = 1.8 nM vs. ERα degrader 7 IC50 = 0.06 μM). Contextualize data by cross-referencing assay conditions (e.g., incubation time, cell type) and secondary validation (e.g., RNA-seq for ER-dependent gene suppression) .
What computational approaches aid in optimizing ERα degrader 7's linker design?
Q. Methodological
- Rational Workflows : Integrate molecular docking (e.g., CRBN-ERα binding affinity), linker flexibility simulations, and proteomic screens to prioritize degraders with optimal ternary complex formation .
- PK-PD Modeling : Predict in vivo efficacy using translational frameworks that account for degradation kinetics and tissue distribution .
What are synergistic targets when combining ERα degrader 7 with CDK4/6 inhibitors?
Advanced
Preclinical data suggest that combining ERα degraders with CDK4/6 inhibitors (e.g., palbociclib) enhances tumor growth inhibition by targeting both ER signaling and cell cycle progression. Design co-treatment studies using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
